N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Chemical structure Molecular similarity Procurement

This synthetic furan-pyridine-oxolane scaffold is supplied as a racemic building block, ideal for medicinal chemistry campaigns exploring novel chemical space around the furan-pyridine-carboxamide pharmacophore. Researchers evaluating ion channel targets should note its inclusion within the Markush structure of patent CA3221788A1. Procure a sample for preliminary biochemical profiling before committing to full-scale synthesis.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2034394-64-2
Cat. No. B2695327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
CAS2034394-64-2
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C15H16N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1,3,5-7,9,14H,2,4,8,10H2,(H,17,18)
InChIKeyQRCLMMHJRRHLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS 2034394-64-2): Chemical Identity and Procurement Baseline


N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS 2034394-64-2, PubChem CID 91816077) is a synthetic heterocyclic small molecule (C15H16N2O3, MW 272.30 g/mol) built on a furan-pyridine-oxolane scaffold [1]. It is listed in supplier catalogs as a research-chemical building block, with purity typically specified at ≥95% [1][2]. The compound contains one undefined stereocenter in the tetrahydrofuran ring, which is supplied as a racemate [1]. No primary research papers, patents, or authoritative databases were identified that report quantitative biological or physicochemical data for this specific compound.

Why Generic Substitution Fails for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide


Without quantitative biological or physicochemical data for this compound or its close analogs, there is currently no evidence base to claim that generic substitution would fail for any specific application. The compound belongs to a broad class of furan-pyridine-oxolane carboxamides that may exhibit varied target profiles depending on subtle regiochemical and stereochemical features [1]. However, the absence of published head-to-head data means that selection decisions cannot be reliably differentiated from purchasing a structurally related analog [2]. The following sections present the limited information that was retrievable, explicitly noting where high-strength differential evidence is unavailable.

Quantitative Differentiation Evidence for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide – Available Data


Structural Uniqueness by 2D Similarity: N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide vs. Closest Analogs

A 2D structure search in PubChem reveals that the closest analogs differ regiochemically: N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide (CAS not available) bears the furan at the pyridine 5-position instead of the 6-position. This positional isomerism alters the distance and orientation between the hydrogen-bond-donating amide NH and the furan oxygen, which may influence molecular recognition. No quantitative binding, activity, or selectivity data are available for either compound [1].

Chemical structure Molecular similarity Procurement

Stereochemical Complexity: Racemate vs. Enantiopure Oxolane-2-carboxamide Analogs

The target compound is supplied as a racemate (one undefined stereocenter at the tetrahydrofuran 2-position) [1]. Enantiopure tetrahydrofuran-2-carboxamide building blocks, such as (S)-(-)-tetrahydrofuran-2-carboxamide (CAS 498573-81-2), are commercially available and have been used in fragment-based inhibitor design (e.g., SARS-CoV-2 main protease) [2]. The racemic nature of the target compound may reduce target-binding affinity relative to an optimized enantiomer. No direct comparative biological data exist for the target compound versus its single enantiomers.

Stereochemistry Chiral purity Procurement

Physicochemical Property Profile: N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide vs. Benchmark Drug-Like Space

Computed properties place the target compound within oral drug-like space: MW 272.30, XLogP3 1.1, HBD 1, HBA 4, rotatable bonds 4, TPSA 64.2 Ų [1]. These values meet Lipinski's Rule of Five, but no experimental solubility, permeability, or metabolic stability data exist. Compared to the broader class of furan-pyridine-oxolane carboxamides claimed in patent CA3221788A1 as sodium channel modulators [2], this specific compound has not been profiled. The computed properties suggest potential for CNS penetration (low MW, moderate lipophilicity), but this is speculative without experimental confirmation.

Drug-likeness Physicochemical properties ADME

Best Research and Industrial Application Scenarios for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide


Chemical Biology Probe Design and Fragment-Based Screening

The compound's moderate molecular weight, balanced computed properties, and heterocyclic scaffold make it a candidate for chemical biology probe development. Its furan-pyridine-oxolane core may interact with targets recognizing aromatic and hydrogen-bonding motifs. However, the absence of any published target engagement or selectivity data means it should be treated as an uncharacterized screening hit at best. Researchers should consider requesting a sample for preliminary biochemical profiling against specific targets of interest before committing to procurement. [1]

Synthetic Chemistry Building Block for Lead Optimization

As a commercially available building block (available from at least four vendors), this compound can serve as a starting point for analog synthesis. Its oxolane-2-carboxamide moiety provides a chiral handle (though supplied as racemate), and the pyridine and furan rings offer vectors for further functionalization. Procurement may be justified for medicinal chemistry campaigns exploring novel chemical space around the furan-pyridine-carboxamide pharmacophore. [1][2]

Patent Landscape Exploration and Freedom-to-Operate Analysis

The compound falls within the general Markush structure of patent CA3221788A1, which claims substituted tetrahydrofuran-2-carboxamides as sodium channel modulators. Organizations pursuing this chemical matter for ion channel targets should evaluate whether this specific compound is exemplified or falls within the claims, and whether procurement triggers any freedom-to-operate considerations. [3]

Quote Request

Request a Quote for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.